molecular formula C18H40O6P2 B1682755 Tetraethyl decane-1,10-diylbis(phosphonate) CAS No. 5943-62-4

Tetraethyl decane-1,10-diylbis(phosphonate)

Cat. No.: B1682755
CAS No.: 5943-62-4
M. Wt: 414.5 g/mol
InChI Key: JSLDHSYSRUFYMI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) typically involves the reaction of decane-1,10-diol with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Decane-1,10-diol} + 2 \text{Diethyl phosphite} \rightarrow \text{Tetraethyl decane-1,10-diylbis(phosphonate)} ]

Industrial Production Methods

In industrial settings, the production of Tetraethyl decane-1,10-diylbis(phosphonate) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl decane-1,10-diylbis(phosphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

Tetraethyl decane-1,10-diylbis(phosphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Employed in the development of targeted therapies for diseases by degrading specific proteins.

    Medicine: Potential use in drug discovery and development, particularly in creating targeted cancer therapies.

    Industry: Utilized in the production of specialized chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl ethane-1,2-diylbis(phosphonate)
  • Tetraethyl butane-1,4-diylbis(phosphonate)
  • Tetraethyl hexane-1,6-diylbis(phosphonate)

Uniqueness

Tetraethyl decane-1,10-diylbis(phosphonate) is unique due to its longer alkyl chain, which provides greater flexibility and distance between the ligands in PROTACs. This can enhance the efficiency of protein degradation by allowing better spatial arrangement of the target protein and the ubiquitin ligase .

Properties

IUPAC Name

1,10-bis(diethoxyphosphoryl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLDHSYSRUFYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633764
Record name Tetraethyl decane-1,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5943-62-4
Record name Tetraethyl decane-1,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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